5-Amino-2-cyclopropylisoindolin-1-one
Overview
Description
5-Amino-2-cyclopropylisoindolin-1-one is a chemical compound with the molecular formula C11H12N2O. It is a derivative of isoindolinone, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Scientific Research Applications
5-Amino-2-cyclopropylisoindolin-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Target of Action
The primary target of 5-Amino-2-cyclopropylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is involved in the control of cell division and proliferation, making it a promising target for anti-cancer drugs .
Mode of Action
The compound interacts with CDK7 through hydrogen bonding interactions with active amino acid residues . This interaction inhibits the kinase activity of CDK7, thereby disrupting the cell cycle and potentially leading to cell death .
Biochemical Pathways
The inhibition of CDK7 affects the cell cycle regulation pathway . CDK7 is involved in the transition from the G1 phase to the S phase and the progression of the M phase in the cell cycle . By inhibiting CDK7, the compound can disrupt these transitions, leading to cell cycle arrest and potentially inducing apoptosis .
Pharmacokinetics
The compound has shown high binding affinity in molecular docking studies, suggesting it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the cell cycle . By inhibiting CDK7, the compound can induce cell cycle arrest, which may lead to apoptosis or programmed cell death . This makes it a potential candidate for anti-cancer therapy .
Biochemical Analysis
Biochemical Properties
5-Amino-2-cyclopropylisoindolin-1-one has been studied for its potential as a Cyclin-dependent kinase (CDK) inhibitor . It has shown high binding affinity with active amino acid residues of CDK7, a protein kinase that plays a crucial role in cell cycle regulation . The interactions involve conventional hydrogen bonding .
Cellular Effects
The compound’s potential as a CDK7 inhibitor suggests it could influence various cellular processes. By inhibiting CDK7, this compound could potentially affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, specifically the amino acid residues of CDK7 . This interaction could lead to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-cyclopropylisoindolin-1-one can be achieved through multicomponent reactions involving methyl 2-formylbenzoate and primary amines. One common method involves the Ugi-type multicomponent reaction, which combines methyl 2-formylbenzoate, an isocyanide, and a primary amine under acidic conditions to form the desired isoindolinone derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-cyclopropylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted isoindolinone derivatives .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-methylisoindolin-1-one
- 5-Amino-2-phenylisoindolin-1-one
- 5-Amino-2-ethylisoindolin-1-one
Uniqueness
5-Amino-2-cyclopropylisoindolin-1-one is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties compared to other isoindolinone derivatives. This structural feature may influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-amino-2-cyclopropyl-3H-isoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-8-1-4-10-7(5-8)6-13(11(10)14)9-2-3-9/h1,4-5,9H,2-3,6,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENOCAGUJVJYOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C2=O)C=CC(=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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